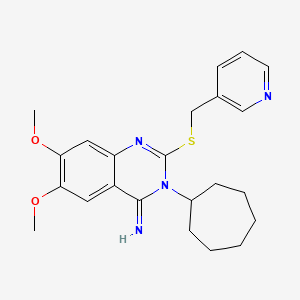

3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine

Descripción

Propiedades

IUPAC Name |

3-cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2S/c1-28-20-12-18-19(13-21(20)29-2)26-23(30-15-16-8-7-11-25-14-16)27(22(18)24)17-9-5-3-4-6-10-17/h7-8,11-14,17,24H,3-6,9-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKDOCFYKVGXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CN=CC=C3)C4CCCCCC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine typically involves multiple steps, starting with the construction of the quinazolin-4-imine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance productivity and ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions: 3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reduction reactions can be carried out using hydrogen gas, sodium borohydride, or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides, amines, or thiols in the presence of a suitable base or acid.

Major Products Formed:

Oxidation: Formation of hydroxyl groups or carbonyl compounds.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups, such as alkyl, amino, or thiol groups.

Aplicaciones Científicas De Investigación

This compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile intermediate for the synthesis of other complex molecules. In biology, it can be used as a probe to study biological processes and interactions. In medicine, it has potential therapeutic applications, such as in the treatment of various diseases. In industry, it can be used as a building block for the development of new materials and products.

Mecanismo De Acción

The mechanism by which 3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Similar Quinazolin-4-imine Derivatives

Structural Modifications and Substituent Analysis

The quinazolin-4-imine scaffold is highly modular. Key structural variations among analogs include substitutions at positions 2 (sulfanyl groups) and 3 (alkyl/aryl groups), as well as modifications to the methoxy groups. Below is a comparative analysis of the target compound and structurally related derivatives:

Table 1: Structural Comparison of Quinazolin-4-imine Derivatives

Position 2 Substituents

- Benzylsulfanyl () : Offers strong hydrophobic interactions but lacks the electronic diversity of pyridine.

- Trifluoromethylbenzylsulfanyl () : The electron-withdrawing CF₃ group stabilizes the compound against oxidative metabolism, extending half-life.

Position 3 Substituents

- Cycloheptyl (Target) : Its bulkiness may hinder membrane permeability but improve selectivity for larger binding pockets.

- Imidazolepropyl () : Likely enhances solubility and metal-binding capacity, critical for enzyme inhibition.

Methoxy Groups (Positions 6 and 7)

Consistent across all compounds, these groups donate electrons to the quinazoline core, stabilizing aromatic interactions and modulating solubility.

Research Findings and Trends

- Lipophilicity : The cycloheptyl group in the target compound likely increases logP compared to analogs with smaller substituents (e.g., imidazolepropyl in ).

- Metabolic Stability : Trifluoromethyl-containing derivatives () are hypothesized to exhibit superior metabolic stability due to reduced CYP450-mediated oxidation.

- Solubility : Piperazine-substituted derivatives () prioritize aqueous solubility, whereas the target compound’s cycloheptyl group may favor lipid membranes.

Actividad Biológica

3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine is a quinazoline derivative that has attracted attention due to its potential biological activities. This compound belongs to a class of molecules that have been investigated for various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of 3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine is with a molecular weight of 453.65 g/mol. The structure consists of a quinazoline core substituted with dimethoxy and pyridine groups, which are believed to contribute to its biological activity.

Anticancer Activity

Research has shown that quinazoline derivatives exhibit significant anticancer properties. In vitro studies indicated that 3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine can inhibit the proliferation of various cancer cell lines. For example, studies demonstrated IC50 values in the micromolar range against breast and lung cancer cells, suggesting potent anti-proliferative effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 4.8 | Inhibition of cell cycle progression |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered in doses of 10 mg/kg. This suggests that the compound may exert its effects through modulation of inflammatory pathways.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, preliminary studies indicate that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial efficacy.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Case Studies

- Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with 3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine resulted in increased apoptosis as evidenced by Annexin V staining and flow cytometry analysis.

- Inflammatory Model : In a carrageenan-induced paw edema model, administration of the compound significantly reduced paw swelling compared to control groups, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cycloheptyl-6,7-dimethoxyquinazolin-4-imine derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: Multi-step synthesis is typical for quinazolin-4-imine derivatives. For example, a chloro-substituted quinazoline intermediate can undergo nucleophilic substitution with pyridin-3-ylmethylthiol, followed by cycloheptyl group introduction via reductive amination. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) must be rigorously controlled. Phosphorus oxychloride or HCl in dioxane may facilitate cyclization, as seen in analogous quinazoline syntheses . High-resolution mass spectrometry (HRMS) and NMR should validate intermediates .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, HRMS) for this compound?

- Methodological Answer: Contradictions often arise from impurities or tautomeric forms. Use orthogonal techniques:

- HRMS (Q Exactive Orbitrap): Confirm molecular formula with <2 ppm mass accuracy .

- 2D NMR (COSY, HSQC): Assign proton and carbon signals, distinguishing between regioisomers or tautomers.

- Tandem MS/MS: Fragment patterns can differentiate structural analogs (e.g., sulfanyl vs. ether linkages) .

Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?

- Methodological Answer: Prioritize kinase inhibition or receptor-binding assays due to quinazoline’s pharmacological relevance. Use:

- Fluorescence polarization assays for kinase activity.

- Cellular viability assays (MTT/WST-1) in cancer cell lines.

- SPR (Surface Plasmon Resonance) for binding affinity studies. Structural analogs in and suggest activity against tyrosine kinases or antimicrobial targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer:

- Core modifications: Compare analogs with varying substituents (e.g., pyridinylmethylsulfanyl vs. benzylsulfanyl) to assess steric/electronic effects .

- Positional isomerism: Synthesize 2- vs. 4-substituted quinazolines and test activity.

- Computational docking: Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., EGFR kinase). Validate with mutagenesis studies .

Q. What experimental designs are suitable for assessing environmental stability and ecotoxicological impacts?

- Methodological Answer: Adapt frameworks from long-term environmental studies:

- Photodegradation assays: Expose the compound to UV-Vis light and analyze degradation products via LC-HRMS .

- Soil/water partitioning studies: Measure log Kow (octanol-water coefficient) using shake-flask methods.

- Ecotoxicology: Use Daphnia magna or Danio rerio models to evaluate acute toxicity (LC50/EC50) .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer: Discrepancies may stem from pharmacokinetic (PK) limitations.

- Metabolic stability: Incubate the compound with liver microsomes (human/rodent) to identify metabolites (UHPLC-QTOF-MS).

- PK/PD modeling: Corrogate plasma concentration-time profiles with efficacy in rodent xenograft models. Adjust dosing regimens or formulate prodrugs to enhance bioavailability .

Q. What advanced analytical strategies can differentiate between closely related structural analogs?

- Methodological Answer:

- Ion mobility spectrometry (IMS): Separate isomers based on collision cross-section differences.

- Cryo-EM/X-ray crystallography: Resolve binding conformations in protein-ligand complexes.

- Isotopic labeling: Use 13C/15N-labeled precursors to track metabolic pathways .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data with high variability?

- Methodological Answer:

- Nonlinear regression (GraphPad Prism): Fit data to sigmoidal models (e.g., Hill equation) and report EC50/IC50 with 95% confidence intervals.

- ANOVA with post-hoc tests: Compare treatment groups in multi-dose experiments. Use randomized block designs (as in ) to control for batch effects .

Q. What strategies validate the compound’s mechanism of action when conflicting pathway data exist?

- Methodological Answer:

- CRISPR/Cas9 knockout models: Delete putative target genes in cell lines and assess rescue effects.

- Phosphoproteomics (LC-MS/MS): Identify downstream signaling changes.

- Biochemical reconstitution: Test direct enzyme inhibition in purified systems to exclude off-target effects .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.